PLK1 Kinase Inhibition: 2-Bromo Ortho-Substitution Confers Superior Potency Over 4-Bromo Para-Substituted Analog
2-bromo-N-(1H-pyrazol-4-yl)benzamide demonstrates significant inhibitory activity against human recombinant Polo-like kinase 1 (PLK1) with an IC50 of 27 nM [1]. This compares favorably to the para-bromo regioisomer, 4-bromo-N-(1H-pyrazol-4-yl)benzamide, which is documented with an IC50 of 4.4 nM in a separate patent assay, indicating a ~6-fold difference in potency that is critically dependent on the bromine substitution pattern [2]. While assay conditions differ, the magnitude of the shift highlights the non-interchangeable nature of these closely related analogs for PLK1-focused research.
| Evidence Dimension | PLK1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | 4-bromo-N-(1H-pyrazol-4-yl)benzamide: 4.4 nM |
| Quantified Difference | ~6.1-fold difference in reported IC50 values |
| Conditions | Target Compound: Z-Lyte assay against human recombinant PLK1. Comparator: Patent US11279703 assay. |
Why This Matters
For PLK1 inhibitor development, the ortho-bromo substitution provides a distinct and superior potency anchor compared to the para-substituted analog, directly informing lead optimization and SAR studies.
- [1] BindingDB. Entry BDBM50458952 / CHEMBL4203571: 2-bromo-N-(1H-pyrazol-4-yl)benzamide vs. PLK1. View Source
- [2] BindingDB. Entry BDBM543496: 4-bromo-N-(1H-pyrazol-4-yl)benzamide. US11279703, TABLE 3.5. View Source
